molecular formula C10H11NO B8372561 Benzeneacetonitrile, 2-methoxy-A-methyl-

Benzeneacetonitrile, 2-methoxy-A-methyl-

Cat. No.: B8372561
M. Wt: 161.20 g/mol
InChI Key: IHBPMWBJAWZDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneacetonitrile, 2-methoxy-A-methyl-, also known as 2-(2-methoxyphenyl)propanenitrile, is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a nitrile group attached to a methylated acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 2-methoxy-A-methyl- typically involves the reaction of 2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .

Industrial Production Methods

In an industrial setting, the production of Benzeneacetonitrile, 2-methoxy-A-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 2-methoxy-A-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetonitrile, 2-methoxy-A-methyl- has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-methoxy-A-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetonitrile, 4-methoxy-
  • Benzeneacetonitrile, 3-methoxy-
  • Benzeneacetonitrile, 2-methyl-

Uniqueness

Benzeneacetonitrile, 2-methoxy-A-methyl- is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(2-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11NO/c1-8(7-11)9-5-3-4-6-10(9)12-2/h3-6,8H,1-2H3

InChI Key

IHBPMWBJAWZDBI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=CC=C1OC

Origin of Product

United States

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